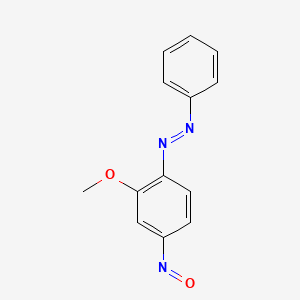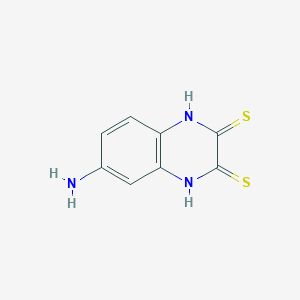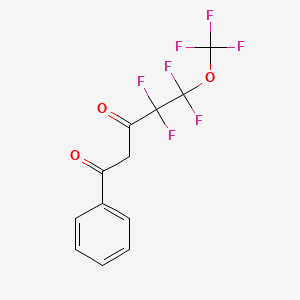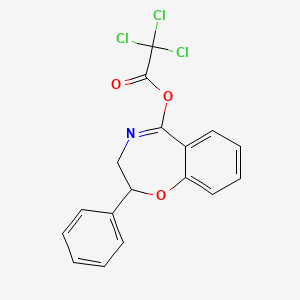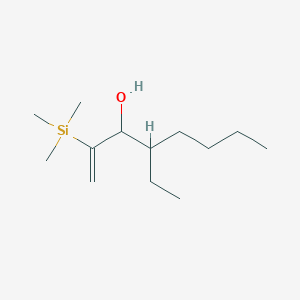
4-Ethyl-2-(trimethylsilyl)oct-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is an organic compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol typically involves the introduction of the trimethylsilyl group to an octenol derivative. One common method is the hydrosilylation of an alkyne precursor with a trimethylsilyl reagent under the influence of a catalyst such as platinum or rhodium. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. Additionally, the compound’s structure allows it to participate in a range of reactions, making it a versatile tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethyl glycosides: These compounds share the trimethylsilyl group and are used in glycosylation reactions.
Oct-1-en-3-ol: This compound has a similar backbone but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Uniqueness
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is unique due to the presence of both the trimethylsilyl group and the octenol backbone, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Propriétés
Numéro CAS |
86997-35-5 |
|---|---|
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
4-ethyl-2-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h12-14H,3,7-10H2,1-2,4-6H3 |
Clé InChI |
RCOSVTDIXSNFHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(C(=C)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



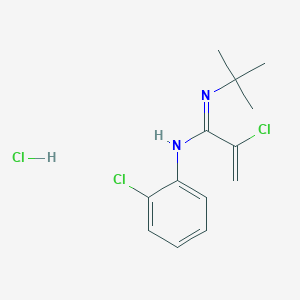
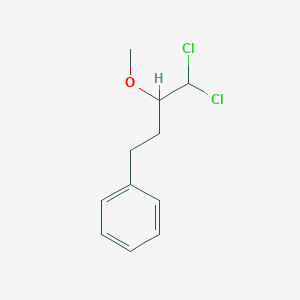
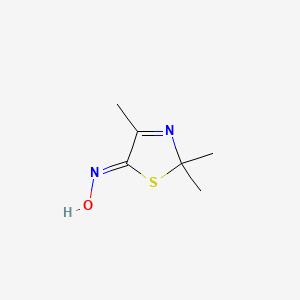
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
